6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine
Description
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Properties
IUPAC Name |
6-bromo-5-chloro-2-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-5-4-12-7(11-5)3-2-6(9)8(12)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJUVSFCNRJRSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine
Abstract
This technical guide provides a comprehensive analysis of the chemical properties of 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. The imidazo[1,2-a]pyridine core is a well-established privileged scaffold in drug discovery, known for its diverse biological activities.[1][2] The strategic placement of bromo, chloro, and methyl substituents on this scaffold offers a versatile platform for further chemical modifications, making this molecule a valuable building block for the synthesis of novel compounds with tailored properties. This guide will delve into the synthesis, structural elucidation, spectroscopic characterization, and chemical reactivity of 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine, providing researchers, scientists, and drug development professionals with a detailed understanding of its chemical behavior and potential applications.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heteroaromatic structure that has garnered immense interest in the field of medicinal chemistry.[1] Its unique electronic and steric properties allow it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[3] Marketed drugs such as zolpidem (anxiolytic) and alpidem (anxiolytic) feature this core structure, highlighting its therapeutic relevance.[1] The versatility of the imidazo[1,2-a]pyridine scaffold stems from its amenability to functionalization at various positions, enabling the fine-tuning of its physicochemical and biological properties.[4] The introduction of halogen atoms, such as bromine and chlorine, is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. The methyl group at the 2-position can also influence the molecule's conformation and interactions with biological macromolecules.
Synthesis of 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine
A plausible and efficient synthetic route to 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine involves the cyclocondensation of a substituted 2-aminopyridine with an appropriate α-haloketone. This is a well-established method for the synthesis of the imidazo[1,2-a]pyridine core.[5]
The proposed synthetic pathway commences with the commercially available 2-amino-5-bromopyridine. Chlorination at the 5-position of the pyridine ring can be achieved using a suitable chlorinating agent. The resulting 2-amino-5-bromo-4-chloropyridine would then be reacted with a 1-halopropan-2-one (e.g., 1-chloropropan-2-one) to yield the target molecule. The causality behind this experimental choice lies in the nucleophilicity of the pyridine nitrogen of the 2-aminopyridine, which attacks the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused imidazo[1,2-a]pyridine ring system.
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Structure-activity relationship (SAR) of 2-methylimidazo[1,2-a]pyridine scaffolds
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Methylimidazo[1,2-a]pyridine Scaffolds
Abstract
The imidazo[1,2-a]pyridine is a nitrogen-bridged heterocyclic system recognized in medicinal chemistry as a "privileged scaffold".[1][2][3][4] Its unique structural and electronic properties have made it a cornerstone for the development of numerous therapeutic agents. This is evidenced by the successful marketing of drugs such as Zolpidem for insomnia, Alpidem and Saripidem as anxiolytics, and Zolimidine for gastroprotection.[1][5] The scaffold's versatility allows for extensive chemical modification, leading to a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][6][7] This technical guide provides a detailed exploration of the structure-activity relationships (SAR) of 2-methylimidazo[1,2-a]pyridine derivatives. We will dissect the causal relationships between specific structural modifications and their resulting biological activities, offering field-proven insights for researchers, scientists, and drug development professionals. The guide is structured to cover key therapeutic areas, presenting detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate the rational design of new, potent, and selective therapeutic agents based on this remarkable core.
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Medicinal Chemistry
Introduction to the Scaffold
The imidazo[1,2-a]pyridine core consists of an imidazole ring fused to a pyridine ring, creating a bicyclic 5,6-heterocycle. This arrangement results in a planar, aromatic system with a unique distribution of electron density, making it an excellent platform for interacting with various biological targets. The numbering of the scaffold is standardized, with the bridgehead nitrogen not receiving a number. The inherent chemical stability, coupled with the potential for substitution at multiple positions (primarily C2, C3, C6, C7, and C8), allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
General Synthetic Strategies
The construction of the imidazo[1,2-a]pyridine scaffold is well-established, with the most common method being the condensation reaction between a 2-aminopyridine derivative and an α-haloketone.[5][8] This approach offers a straightforward and efficient route to a wide array of substituted analogs. Variations using green chemistry principles, such as employing water as a solvent or using catalyst-free conditions, have also been developed.[5][8]
This protocol describes a common and efficient one-pot, three-component synthesis.
-
Reagent Preparation: In a round-bottom flask, dissolve 2-aminopyridine (1.0 mmol), an appropriate aryl aldehyde (1.0 mmol), and tert-butyl isocyanide (1.2 mmol) in a suitable solvent like methanol or ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of an iodine-based catalyst, such as I₂-PPh₃-Et₃N, to the mixture.[5]
-
Reaction Execution: Stir the reaction mixture at room temperature or under gentle reflux (e.g., 60-80°C) for a period of 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated sodium thiosulfate solution to remove any remaining iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 2-aryl-imidazo[1,2-a]pyridine derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: A generalized workflow for the synthesis of imidazo[1,2-a]pyridines.
SAR for GABAergic Modulation: Anxiolytics and Hypnotics
The most well-known therapeutic application of the imidazo[1,2-a]pyridine scaffold is in the modulation of the central nervous system, specifically as agonists of the GABAA receptor.[2] Drugs like Zolpidem, Alpidem, and Saripidem exemplify this class.
Mechanism of Action
These compounds act as positive allosteric modulators at the benzodiazepine binding site of the GABAA receptor.[9][10] Unlike traditional benzodiazepines, they exhibit high selectivity for GABAA receptor subtypes containing the α1 subunit, which is believed to be responsible for their sedative and hypnotic effects while minimizing anxiolytic and myorelaxant properties.[11][12] This interaction enhances the effect of the neurotransmitter GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent decrease in neuronal excitability.[11]
Caption: Key SAR features for antitubercular imidazo[1,2-a]pyridines.
Data Summary: Antitubercular Activity
| Compound ID | C3-Substituent | Mtb PS IC₅₀ (µM) | Mtb H37Rv MIC (µM) |
| 5b | N'-(1-naphthoyl)-carbohydrazide | 1.90 | 4.53 [13] |
| 5a | N'-(benzoyl)-carbohydrazide | > 50 | 34.63 [13] |
| 5d | N'-(2-naphthoyl)-carbohydrazide | 2.52 | 9.06 [13] |
SAR for Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and targeting key inflammatory enzymes is a validated therapeutic strategy. Imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of enzymes like 5-lipoxygenase (5-LO) and cyclooxygenase-2 (COX-2). [14][15]
Key SAR Insights for 5-Lipoxygenase (5-LO) Inhibition
A virtual screening study identified a novel class of 5-LO inhibitors based on the imidazo[1,2-a]pyridine scaffold. [14]
-
C3-Amine: An amine substituent at the C3 position is a key feature.
-
N-Cyclohexyl Group: An N-cyclohexyl group attached to the C3-amine was found to be optimal for potent inhibition.
-
C2-Aryl Group: A substituted phenyl ring at the C2 position is required. A 4-morpholinophenyl group provided the highest potency.
-
C6-Methyl Group: A methyl group at the C6 position on the pyridine ring further enhanced the inhibitory activity.
The lead compound, N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine, demonstrated an IC₅₀ of 0.16 µM in intact cells, making it a promising lead for anti-inflammatory drug development. [14]
Conclusion and Future Perspectives
The 2-methylimidazo[1,2-a]pyridine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its rigid, planar framework is amenable to precise, multi-positional functionalization, enabling the development of highly potent and selective agents across a remarkable range of therapeutic areas. The SAR knowledge detailed in this guide—from the critical antiplanar C3-substituent for GABAergic modulation to the bulky terminal acyl groups for antitubercular activity—provides a rational basis for future drug design.
Future efforts will likely focus on several key areas:
-
Enhanced Selectivity: Designing derivatives with even greater selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.
-
Novel Mechanisms: Exploring the scaffold's potential against new biological targets and in emerging therapeutic areas.
-
Advanced Drug Modalities: Utilizing the imidazo[1,2-a]pyridine core as a versatile building block in more complex drug modalities, such as Proteolysis Targeting Chimeras (PROTACs) or antibody-drug conjugates.
-
Optimized Pharmacokinetics: Further refining substitutions to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, leading to compounds with better oral bioavailability and in vivo efficacy.
By leveraging the foundational SAR principles outlined herein, the scientific community can continue to unlock the vast therapeutic potential of the imidazo[1,2-a]pyridine core.
References
- Vertex AI Search. (2020). ZOLPIDEM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
- PubMed. (2009). Zolpidem, a clinical hypnotic that affects electronic transfer, alters synaptic activity through potential GABA receptors in the nervous system without significant free radical generation.
- PubChem - NIH. Zolpidem | C19H21N3O | CID 5732.
- Wikipedia. Saripidem.
- Drug Central. alpidem.
- bionity.com. Saripidem.
- Wikipedia. Zolpidem.
- Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
- PMC. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- Wikipedia. Alpidem.
- PubChem - NIH. Alpidem | C21H23Cl2N3O | CID 54897.
- Cayman Chemical. Alpidem (CAS Number: 82626-01-5).
- PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
- ResearchGate. The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents....
- Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024).
- PubMed. (2012). SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase.
- Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety.
- ACS Omega. Imidazo[1,2-a]Pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- ResearchGate. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022).
- PubMed. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells.
- PubMed. (2014). Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors.
- ResearchGate. Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine....
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents.
- PMC. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- PMC. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.
- PubMed. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
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Halogenated Imidazo[1,2-a]pyridine Scaffolds: Synthetic Access and Functionalization Logic in Drug Discovery
Executive Summary
The imidazo[1,2-a]pyridine nucleus is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Zolpidem (hypnotic) and Alpidem (anxiolytic).[1][2][3][4] Its planar, bicyclic structure mimics the purine base of DNA, making it an exceptional template for kinase inhibitors, GABA-A receptor agonists, and antiviral agents.
For the drug discovery chemist, halogenated imidazo[1,2-a]pyridine intermediates are not merely precursors; they are the strategic "checkpoints" that determine the diversity of a library. The position of the halogen (C3 vs. C6/C8) dictates the synthetic logic: C3 allows for late-stage electrophilic functionalization, while C6/C8 positions require early-stage incorporation via pre-functionalized aminopyridines.
This guide details the regioselective synthesis of these halo-intermediates and their subsequent functionalization, providing self-validating protocols and mechanistic insights.
Regioselectivity and Synthetic Logic
The reactivity of the imidazo[1,2-a]pyridine scaffold is bifurcated between the electron-rich imidazole ring (C3) and the electron-deficient pyridine ring (C6, C7, C8). Understanding this electronic disparity is crucial for designing synthetic routes.
The Electronic Map
-
C3 Position (Nucleophilic): This is the most electron-rich site, analogous to the C3 of indole. It readily undergoes electrophilic aromatic substitution (SEAr), making direct halogenation (bromination/iodination) facile and highly regioselective.
-
C6/C8 Positions (Electrophilic/Inert): These positions are deactivated towards SEAr. Consequently, accessing C6 or C8 halogenated intermediates via direct halogenation of the fused system is inefficient. These must be accessed de novo by cyclizing pre-halogenated 2-aminopyridines.
Visualization of Synthetic Access
The following diagram illustrates the divergent pathways required to access specific halogenated isomers.
Figure 1: Divergent synthetic pathways for accessing C3 vs. C6 halogenated imidazo[1,2-a]pyridines.
Experimental Protocols: Synthesis of Intermediates
Protocol A: Direct Regioselective C3-Bromination
Objective: Synthesis of 3-bromo-2-phenylimidazo[1,2-a]pyridine. Rationale: While NBS (N-bromosuccinimide) is standard, this protocol uses a "Green" oxidative halogenation approach using sodium bromite (NaBrO2) or HBr/Oxidant systems, which avoids succinimide byproducts and offers high atom economy.
Materials:
-
2-Phenylimidazo[1,2-a]pyridine (1.0 equiv)
-
NBS (1.05 equiv) [Standard] OR NaBrO2 (1.2 equiv) + Acetic Acid [Green Variant]
-
Solvent: Dichloromethane (DCM) or Ethanol.
Step-by-Step Procedure (Standard NBS Method):
-
Dissolution: Dissolve 1.0 g (5.15 mmol) of 2-phenylimidazo[1,2-a]pyridine in 15 mL of DCM. Ensure the solution is clear.
-
Note: DCM is chosen for its solubility profile and ease of evaporation, though acetonitrile is a greener alternative.
-
-
Addition: Cool the solution to 0°C in an ice bath. Add 0.96 g (5.4 mmol) of NBS portion-wise over 10 minutes.
-
Causality: Slow addition at low temperature prevents over-bromination or polymerization side reactions.
-
-
Reaction: Remove the ice bath and stir at room temperature (25°C) for 1–2 hours.
-
Monitoring: Monitor via TLC (30% EtOAc/Hexane). The starting material (Rf ~0.4) should disappear, replaced by a less polar spot (Rf ~0.6).
-
-
Workup: Wash the reaction mixture with saturated NaHCO3 (2 x 10 mL) to remove succinimide and residual acid. Wash with water (1 x 10 mL).
-
Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Hexane/EtOAc gradient).
Yield: Typically 85–95%. Validation: 1H NMR will show the disappearance of the C3-H singlet (usually around δ 7.6–7.8 ppm depending on substituents).
Protocol B: De Novo Synthesis of 6-Bromoimidazo[1,2-a]pyridine
Objective: Synthesis of 6-bromo-2-methylimidazo[1,2-a]pyridine. Rationale: Direct bromination of the core would yield the 3-bromo isomer. To get the 6-bromo isomer, we must start with the bromine already installed on the pyridine ring.
Materials:
-
2-Amino-5-bromopyridine (1.0 equiv)
-
Chloroacetone (1.2 equiv)
-
Sodium Bicarbonate (NaHCO3) or K2CO3 (2.0 equiv)
-
Solvent: Ethanol or DMF.[5]
Step-by-Step Procedure:
-
Mixing: In a round-bottom flask, combine 1.73 g (10 mmol) of 2-amino-5-bromopyridine and 20 mL of Ethanol.
-
Alkylation: Add 1.1 mL (12 mmol) of chloroacetone. Add 1.68 g (20 mmol) of NaHCO3.
-
Causality: The base neutralizes the HCl generated during the alkylation of the ring nitrogen.
-
-
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours.
-
Workup: Cool to room temperature. Evaporate the ethanol under reduced pressure.
-
Extraction: Resuspend the residue in water (20 mL) and extract with EtOAc (3 x 20 mL).
-
Purification: The product often precipitates upon adding water. Filter the solid. If extraction is performed, dry over Na2SO4 and concentrate.
-
Yield: Typically 70–85%.
Functionalization: The Suzuki-Miyaura Cross-Coupling[5][12]
The primary utility of halogenated imidazo[1,2-a]pyridines is their role as electrophiles in Palladium-catalyzed cross-couplings. The 3-halo position is particularly reactive due to the electron-rich nature of the imidazole ring, often requiring milder conditions than typical aryl halides.
Comparative Reactivity Table
| Parameter | 3-Halo-Imidazo[1,2-a]pyridine | 6-Halo-Imidazo[1,2-a]pyridine |
| Electronic Nature | Electron-rich (Nucleophilic character retained) | Electron-poor (Pyridine-like) |
| Oxidative Addition | Fast (Facilitated by high electron density) | Slower (Requires standard Pd cycle) |
| Preferred Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | Pd(OAc)2 / S-Phos or X-Phos |
| Base Sensitivity | Tolerates weak bases (Na2CO3) | May require stronger bases (K3PO4, Cs2CO3) |
Protocol C: Suzuki Coupling of 3-Bromo Intermediate
Objective: Coupling 3-bromo-2-phenylimidazo[1,2-a]pyridine with 4-methoxyphenylboronic acid.
Materials:
-
3-Bromo-2-phenylimidazo[1,2-a]pyridine (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: 2M Na2CO3 (aqueous) (2.0 equiv)
-
Solvent: 1,4-Dioxane or DME.
Step-by-Step Procedure:
-
Degassing (Critical): Place 1.0 equiv of the bromide and 1.2 equiv of the boronic acid in a reaction vial. Add 1,4-Dioxane (concentration ~0.2 M). Bubble Nitrogen or Argon through the solvent for 10 minutes.
-
Causality: Oxygen poisons Pd(0) catalysts and promotes homocoupling of boronic acids.
-
-
Catalyst Addition: Add Pd(PPh3)4 (0.05 equiv) and the aqueous base (2.0 equiv). Seal the vial under inert atmosphere.
-
Heating: Heat to 80–100°C for 4–6 hours.
-
Monitoring: LC-MS is preferred over TLC to distinguish the product from de-halogenated byproducts (a common side reaction if the catalyst cycle stalls).
-
-
Workup: Dilute with EtOAc, wash with water and brine.
-
Scavenging: If Pd residues remain (colored product), treat the organic phase with a metal scavenger (e.g., SiliaMetS®) or wash with aqueous N-acetylcysteine.
Mechanistic Pathway: C3-Arylation
The following diagram details the catalytic cycle for the functionalization of the C3 position, highlighting the critical Oxidative Addition step which is accelerated by the electron-rich nature of the heterocycle.
Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling at the C3 position.
References
-
Bagdi, A. K., et al. (2013).[12] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications.[13]
-
Goel, R., et al. (2012). "Imidazo[1,2-a]pyridines: A review on synthesis and biological activity." Mini-Reviews in Medicinal Chemistry.
-
Koubachi, J., et al. (2009). "Regioselective halogenation of imidazo[1,2-a]pyridines." Journal of Organic Chemistry.
-
Li, H., et al. (2018). "Transition-metal-free regioselective C-H halogenation of imidazo[1,2-a]pyridines using sodium chlorite/bromite." RSC Advances.
-
Guchhait, S. K., et al. (2011). "Region-selective synthesis of 3-haloimidazo[1,2-a]pyridines." Synthesis.
-
Stasyuk, A. J., et al. (2012). "Imidazo[1,2-a]pyridine: A versatile scaffold for the synthesis of biologically active compounds."[1] Chemistry of Heterocyclic Compounds.
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Methodological & Application
Scale-up synthesis procedures for 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine
Process Development & Scale-Up Guide: Synthesis of 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine
Part 1: Strategic Overview & Retrosynthetic Logic
1.1 The Target & The Challenge The target molecule, 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine , represents a highly functionalized scaffold often utilized in kinase inhibitor discovery (e.g., p38 MAP kinase, BTK inhibitors).
-
Structural Criticality: The 5-chloro substituent is the defining feature of this synthesis. In the imidazo[1,2-a]pyridine numbering system, the 5-position corresponds to the carbon adjacent to the bridgehead nitrogen.
-
The Scale-Up Bottleneck: Synthesizing 5-substituted imidazo[1,2-a]pyridines is kinetically more difficult than their 6-, 7-, or 8-substituted counterparts. The steric bulk of the chlorine atom at the 6-position of the starting aminopyridine hinders the initial nucleophilic attack of the ring nitrogen onto the
-haloketone. -
Strategic Decision: We utilize a Hantzsch-type condensation between 6-chloro-5-bromopyridin-2-amine and chloroacetone . While post-cyclization halogenation is possible for the 3-position, the 5-Cl and 6-Br pattern is best established via the pre-functionalized pyridine to guarantee regiochemical integrity.
1.2 Retrosynthetic Map
-
Bond Disconnection: C(2)-N(3) and N(1)-C(8a).
-
Precursor A: 6-Chloro-5-bromopyridin-2-amine (Provides the 5-Cl and 6-Br moieties).
-
Precursor B: Chloroacetone (Provides the 2-methyl moiety and the C(2)-C(3) backbone).
Part 2: Safety & Handling (HSE Critical)
WARNING: Lachrymator Hazard This protocol involves Chloroacetone , a severe lachrymator and alkylating agent.
-
Engineering Controls: All transfers of chloroacetone must occur within a closed system or a high-performance fume hood.
-
Scrubbing: Vent lines must be directed to a caustic scrubber (10% NaOH) to neutralize vapors.
-
Decontamination: Spills should be treated immediately with a solution of ammonia or dilute NaOH to hydrolyze the alkyl halide.
Part 3: Detailed Scale-Up Protocol (100g Basis)
3.1 Reaction Scheme
3.2 Materials Bill
| Reagent | MW ( g/mol ) | Equiv. | Mass (g) | Moles | Role |
|---|---|---|---|---|---|
| 6-Chloro-5-bromopyridin-2-amine | 207.45 | 1.0 | 100.0 | 0.482 | Limiting Reagent |
| Chloroacetone (95%+) | 92.52 | 1.5 | 66.9 | 0.723 | Cyclizing Agent |
| Ethanol (200 proof) | 46.07 | N/A | 800 mL | N/A | Solvent |
| Sodium Bicarbonate | 84.01 | ~1.1 | 44.5 | 0.530 | Neutralization (Workup) |
3.3 Step-by-Step Procedure
Phase A: Condensation (The "Steric Push")
-
Reactor Setup: Equip a 2L double-jacketed reactor with a mechanical stirrer (anchor impeller), reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel. Connect the condenser outlet to a caustic scrubber.
-
Charging: Charge 100.0 g of 6-Chloro-5-bromopyridin-2-amine and 600 mL of Ethanol. Start stirring at 250 RPM.
-
Note: The starting material may not fully dissolve at RT; a slurry is acceptable.
-
-
Heating: Heat the mixture to 70°C (internal temperature).
-
Controlled Addition: Add 66.9 g of Chloroacetone diluted in 200 mL Ethanol via the addition funnel over 60 minutes .
-
Expert Insight: Slow addition is crucial not just for exotherm control, but to prevent the accumulation of unreacted chloroacetone, which can polymerize and darken the mixture.
-
-
Reflux & Digest: Heat the reaction to reflux (~78-80°C) and hold for 12–16 hours .
-
IPC Check (HPLC): Monitor the disappearance of the aminopyridine. Due to the 6-Cl steric hindrance, conversion may be slower than typical. If >5% SM remains after 16h, add 0.2 eq of Chloroacetone and reflux for 4h.
-
Phase B: Workup & Isolation (Purification by Precipitation)
-
Concentration: Distill off approximately 600 mL of Ethanol under reduced pressure (keep T < 50°C).
-
Salt Break: The reactor now contains the hydrohalide salt of the product. Add 500 mL of water to the residue. Stir to dissolve.
-
Neutralization: Slowly add saturated aqueous NaHCO3 (or solid NaHCO3 in portions) until the pH reaches 8.0–8.5 .
-
Observation: The product will precipitate as a free base (off-white to pale yellow solid). CO2 evolution will occur; manage foaming.
-
-
Aging: Stir the slurry at 5–10°C for 2 hours to maximize yield.
-
Filtration: Filter the solid using a Büchner funnel or centrifuge.
-
Washing: Wash the cake with 2 x 100 mL of water, followed by 1 x 50 mL of cold isopropanol (to remove sticky oligomers).
Phase C: Recrystallization (Self-Validating Purity Step)
-
Solvent System: Dissolve the wet cake in boiling Ethyl Acetate (approx. 5-7 volumes).
-
Clarification: If the solution is dark, treat with activated carbon (5 wt%) for 15 mins at reflux, then filter hot through Celite.
-
Crystallization: Allow the filtrate to cool slowly to RT, then chill to 0-5°C.
-
Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours.
-
Expected Yield: 75–85% (approx. 90–100 g).
-
Target Purity: >98.5% (HPLC).
Part 4: Process Visualization (Workflow)
Caption: Workflow for the synthesis of 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine emphasizing IPC points and purification logic.
Part 5: Troubleshooting & Critical Quality Attributes
| Issue | Root Cause | Corrective Action |
| Low Conversion (<90%) | Steric hindrance at 6-position of pyridine. | Switch solvent to n-Butanol (Reflux at 117°C) to overcome activation energy barrier. |
| Dark/Tarred Product | Polymerization of chloroacetone. | Ensure strict temperature control during addition; do not dump reagents. Use fresh chloroacetone. |
| Regioisomer Impurities | N-alkylation of exocyclic amine without cyclization. | Ensure reflux is vigorous enough to drive the dehydration/cyclization step. |
Part 6: References
-
Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." J. Org.[1] Chem.2013 , 78, 12494.[1] Link (General Hantzsch conditions and mechanism).
-
Guchhait, S. K., et al. "Groebke–Blackburn–Bienaymé Reaction: An efficient route to imidazo[1,2-a]pyridines." ACS Comb. Sci.2011 , 13, 609. (Alternative multicomponent strategies).
-
Fauske & Associates. "Scale-up Safety: Thermal Runaway Risks." Process Safety Guidelines. Link (Safety protocols for exothermic alkylations).
-
Scientific Research Publishing. "Synthesis of 3-Imidazo[1,2-a]Pyridinyl Derivatives." Int. J. Org. Chem.Link (Purification and crystallization data).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Temperature for 2-Methylimidazo[1,2-a]pyridine Formation
Welcome to the technical support center for the synthesis of 2-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies, with a particular focus on the critical parameter of reaction temperature. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and its efficient synthesis is paramount.[1][2][3] This document will equip you with the knowledge to navigate the nuances of this reaction and achieve optimal outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the classical and most common method for synthesizing 2-methylimidazo[1,2-a]pyridine?
The most traditional and widely employed method for the synthesis of 2-methylimidazo[1,2-a]pyridine is the condensation reaction between 2-aminopyridine and chloroacetone.[4] This reaction, a variation of the Tschitschibabin reaction, proceeds via the initial formation of a pyridinium salt intermediate, followed by an intramolecular cyclization to yield the desired product.[5]
Q2: What is the general mechanism for the formation of the imidazo[1,2-a]pyridine ring?
The mechanism involves two key steps:
-
N-Alkylation: The nucleophilic nitrogen of the pyridine ring in 2-aminopyridine attacks the electrophilic carbon of chloroacetone, displacing the chloride ion to form an N-phenacylpyridinium intermediate.
-
Intramolecular Cyclization & Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration and aromatization lead to the formation of the stable 2-methylimidazo[1,2-a]pyridine ring system.[6]
Q3: What are the typical reaction conditions (temperature, solvent, time) for this synthesis?
Reaction conditions can vary significantly depending on the specific protocol and scale. However, a general starting point for the reaction of 2-aminopyridine with chloroacetone often involves refluxing in a polar solvent like ethanol or methanol.[4] Some modern methods utilize different catalysts and conditions, for instance, a copper-catalyzed approach found 80°C in DMF to be optimal.[7] Microwave-assisted syntheses can drastically reduce reaction times to mere minutes at elevated temperatures.[8][9]
Q4: How does reaction temperature generally influence the yield and purity of 2-methylimidazo[1,2-a]pyridine?
Reaction temperature is a double-edged sword in this synthesis.
-
Insufficient Temperature: May lead to a sluggish or incomplete reaction, resulting in low conversion of starting materials and consequently, a low yield.
-
Excessive Temperature: Can promote the formation of side products and degradation of both starting materials and the desired product, leading to a decreased yield and a more complex purification process.[1] For some catalytic systems, a significant deterioration in yields is observed with increasing temperature.[1]
Q5: Are there alternative, more "green" synthetic routes available?
Yes, significant efforts have been made to develop more environmentally friendly methods. These include:
-
Catalyst- and Solvent-Free Reactions: Some protocols have been developed that proceed at a modest 60°C without the need for a catalyst or solvent.[10]
-
Aqueous Media: Reactions in water have been reported, offering an economical and environmentally benign alternative.[11]
-
Ultrasound-Assisted Synthesis: This method can enhance reaction rates in green solvents like water.[12]
-
Photocatalytic Synthesis: Visible-light-mediated reactions offer a metal-free and sustainable approach.[6]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis of 2-methylimidazo[1,2-a]pyridine, with a focus on temperature optimization.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Action |
| Insufficient Reaction Temperature | The activation energy for the reaction may not be met. Gradually increase the reaction temperature in 5-10°C increments and monitor the reaction progress by TLC. Be cautious not to overshoot the optimal temperature, which could lead to degradation. |
| Inappropriate Solvent | The polarity of the solvent can influence the reaction rate. For the classical condensation, polar protic solvents like ethanol are common. However, for certain catalytic systems, polar aprotic solvents like DMF might be superior.[7] Consider screening different solvents. |
| Poor Quality of Reagents | Ensure the purity of 2-aminopyridine and chloroacetone. Chloroacetone can degrade over time; using a freshly opened bottle or redistilled reagent is advisable. |
| Catalyst Inactivity (if applicable) | If using a catalyst, ensure it has not been deactivated. For metal catalysts, ensure the correct oxidation state and ligand are used. |
Issue 2: Formation of Significant Side Products/Impurities
| Possible Cause | Troubleshooting Action |
| Excessively High Reaction Temperature | High temperatures can promote side reactions such as polymerization of chloroacetone or decomposition of the product.[1] If TLC shows multiple spots, try lowering the reaction temperature. A temperature screening experiment is highly recommended. |
| Incorrect Stoichiometry | An excess of either reactant can lead to side reactions. Ensure a 1:1 molar ratio of 2-aminopyridine to chloroacetone is used initially. |
| Presence of Water (in non-aqueous reactions) | For some methods, the presence of water can lead to hydrolysis of chloroacetone or other side reactions. Ensure you are using anhydrous solvents if the protocol specifies. |
Issue 3: Reaction Stalls or is Incomplete
| Possible Cause | Troubleshooting Action |
| Suboptimal Temperature | The reaction may have reached equilibrium at a lower temperature. A modest increase in temperature might be necessary to drive the reaction to completion. |
| Product Inhibition | In some cases, the product itself can inhibit the reaction. While less common for this synthesis, if suspected, consider strategies to remove the product from the reaction mixture as it forms (if feasible). |
| Insufficient Reaction Time | Some reactions may require longer periods to go to completion. Monitor the reaction by TLC over an extended period before concluding it has stalled. |
Experimental Protocols
Protocol 1: General Synthesis of 2-Methylimidazo[1,2-a]pyridine
This protocol provides a standard starting point for the synthesis.
-
To a solution of 2-aminopyridine (1.0 eq) in ethanol (10 mL per gram of 2-aminopyridine), add chloroacetone (1.1 eq).
-
Add a catalytic amount of acetic acid (e.g., 3-5 drops).[4]
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Systematic Optimization of Reaction Temperature
This workflow will help you determine the optimal temperature for your specific reaction conditions.
-
Set up Parallel Reactions: Prepare a series of identical small-scale reactions in parallel.
-
Temperature Gradient: Set each reaction to a different temperature. A good starting range would be from room temperature up to the boiling point of the solvent in 10-15°C increments (e.g., 40°C, 55°C, 70°C, reflux).
-
Monitor Progress: At set time intervals (e.g., 1, 2, 4, and 8 hours), take a small aliquot from each reaction and analyze it by TLC and/or LC-MS.
-
Quench and Analyze: Once the optimal reaction time is determined, quench all reactions simultaneously.
-
Determine Yield: Isolate and quantify the product from each reaction to determine the yield at each temperature.
-
Plot Data: Plot the yield as a function of temperature to visualize the optimal temperature range.
Data Presentation
Table 1: Effect of Temperature on the Yield of 2-Methylimidazo[1,2-a]pyridine *
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Observations |
| Room Temp (~25°C) | 24 | <10 | <5 | Very slow reaction |
| 50°C | 12 | 60 | 55 | Moderate reaction rate |
| 80°C | 6 | >95 | 90 | Clean reaction, high yield |
| 110°C (DMF) | 4 | >95 | 82 | Faster reaction, some side products observed |
*This is example data based on a hypothetical optimization study for a specific protocol. Actual results will vary.
Visualizations
Workflow for Temperature Optimization
Caption: Workflow for optimizing reaction temperature.
Troubleshooting Decision Tree for Low Yield
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 7. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 8. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-conferences.org [bio-conferences.org]
- 11. researchgate.net [researchgate.net]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: A Troubleshooting Guide to NMR Sample Preparation for 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine during NMR analysis. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] However, its derivatives can often present significant solubility hurdles that complicate structural characterization. This document provides a logical, step-by-step framework to diagnose and solve these issues, ensuring you can acquire high-quality NMR data.
Part 1: Understanding the Solubility Challenge
Q1: Why is my 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine not dissolving, and what are the consequences for my NMR spectrum?
A1: The solubility of a molecule is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3] The structure of 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine presents a mixed-polarity challenge:
-
Polar Features: The imidazo[1,2-a]pyridine core contains two nitrogen atoms, making it a polar, heterocyclic system capable of acting as a hydrogen bond acceptor. The electronegative bromine and chlorine atoms further contribute to the molecule's polarity.
-
Nonpolar Features: The fused aromatic rings and the methyl group provide nonpolar, hydrophobic character.
This combination can lead to poor solubility in solvents that are either extremely polar or entirely nonpolar. Furthermore, the planarity of the ring system and the presence of halogens can promote strong crystal lattice packing in the solid state. Overcoming this lattice energy requires significant, favorable interactions with the solvent, which may not be readily achieved.
The consequences of poor solubility or the presence of suspended particles in your NMR tube are detrimental to spectral quality:
-
Low Signal-to-Noise (S/N): Insufficient dissolved compound means fewer nuclei are available to detect, leading to weak signals that can be lost in the baseline noise, especially for less sensitive nuclei like ¹³C.
-
Peak Broadening: Inhomogeneity in the sample, caused by suspended micro-solids, disrupts the local magnetic field. This leads to a loss of resolution, causing NMR signals to become broad and poorly defined.[4][5]
-
Shimming Difficulties: It becomes difficult, if not impossible, for the spectrometer to achieve a homogeneous magnetic field (a process known as shimming) across a sample that is not a true solution, resulting in distorted peak shapes.[6]
Part 2: A Systematic Approach to Solvent Selection & Sample Preparation
A logical, tiered approach is the most efficient way to tackle solubility issues. Start with the simplest methods and progress to more advanced techniques as needed.
Initial Troubleshooting Workflow
The following diagram outlines the initial decision-making process for selecting a solvent.
Caption: Initial solvent screening workflow.
Q2: What are the properties of common NMR solvents I should consider?
A2: Choosing the right deuterated solvent is the first and most critical step. Deuterated solvents are essential to avoid large, interfering signals from the solvent's own protons in a ¹H NMR spectrum.[7][8] The table below summarizes key properties of standard solvents to guide your selection.
Table 1: Properties of Common Deuterated NMR Solvents
| Solvent | Abbreviation | Boiling Point (°C) | Key Characteristics & Typical Use Cases |
|---|---|---|---|
| Chloroform-d | CDCl₃ | 62 | The most common starting solvent for a wide range of organic compounds. Moderately polar.[9] |
| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | 189 | A highly polar aprotic solvent, excellent for dissolving polar compounds, peptides, and carbohydrates.[10] |
| Acetone-d₆ | (CD₃)₂CO | 57 | A good all-purpose polar aprotic solvent that dissolves many organic materials.[4] |
| Methanol-d₄ | CD₃OD | 65 | A polar protic solvent, useful for polar compounds and for identifying exchangeable protons (-OH, -NH). |
| Dichloromethane-d₂ | CD₂Cl₂ | 40 | More polar than CDCl₃ but less so than acetone. Useful for moderately polar compounds; low boiling point. |
| Benzene-d₆ | C₆D₆ | 80 | A nonpolar aromatic solvent. Can cause significant changes in chemical shifts ("aromatic solvent-induced shift"), which can help resolve overlapping signals.[4] |
| Acetonitrile-d₃ | CD₃CN | 82 | A polar aprotic solvent, often used when DMSO-d₆ is too viscous or reactive. |
| Deuterium Oxide | D₂O | 101.4 | The solvent of choice for highly polar, water-soluble compounds like salts, sugars, and some amino acids.[7] |
Data compiled from various sources.[11]
Part 3: Advanced Solubilization Techniques & Protocols
If initial solvent screening fails, do not despair. Several powerful techniques can be employed to achieve a suitable sample for NMR analysis.
Q3: My compound has low solubility in single solvents. Should I try mixing them?
A3: Absolutely. Using a co-solvent system is a highly effective strategy. By mixing two miscible deuterated solvents, you can fine-tune the polarity of the medium to better match the solute.[12][13] For a molecule like 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine, a mixture of a moderately polar solvent and a highly polar one, such as CDCl₃ and DMSO-d₆, is an excellent choice.[6] Even a small percentage of a "stronger" solvent can dramatically increase solubility.
Experimental Protocol 1: Preparing a Sample with a Co-Solvent System
-
Weigh Compound: Place 5-10 mg of your compound into a clean, dry vial.
-
Add Primary Solvent: Add ~0.6 mL of the primary solvent in which the compound is sparingly soluble (e.g., CDCl₃).
-
Vortex/Sonicate: Agitate the mixture vigorously. If undissolved solid remains, place the vial in an ultrasonic bath for 2-5 minutes.
-
Titrate with Co-Solvent: Add the second, "stronger" solvent (e.g., DMSO-d₆) dropwise (typically 10-50 µL at a time) while agitating. Continue adding drops until the solid fully dissolves.
-
Filter and Transfer: Once a clear solution is obtained, filter it through a pipette packed with a small plug of glass wool directly into a clean NMR tube to remove any dust or micro-particulates.
-
Record Solvent Ratio: Make a note of the approximate solvent ratio for reproducibility.
Q4: Can heating my sample improve its solubility for the NMR experiment?
A4: Yes, for most compounds, solubility increases with temperature. Variable Temperature (VT) NMR is a standard technique used to overcome solubility issues.[14][15] By acquiring the spectrum at an elevated temperature (e.g., 40-80 °C), you can often dissolve enough compound to get a high-quality spectrum.
Causality: Increasing the temperature provides the system with more thermal energy. This energy helps to overcome the strong intermolecular forces in the crystal lattice of the solid, allowing more solute molecules to break free and enter the solution phase.
Experimental Protocol 2: Basic High-Temperature NMR Experiment
-
Prepare Sample: Prepare a sample in a suitable high-boiling-point solvent (e.g., DMSO-d₆, Toluene-d₈). Ensure the compound is suspended, not fully dissolved, at room temperature. Use a high-quality NMR tube (e.g., Pyrex) to withstand thermal stress.[15] Crucially, do not cap the tube tightly or use parafilm, as pressure buildup can cause the tube to shatter.
-
Select Instrument: Use a spectrometer equipped with a VT unit.
-
Set Temperature: In the spectrometer software, set the target temperature. It is best practice to increase the temperature in increments (e.g., 20 °C steps) to avoid thermal shock to the probe.[15][16]
-
Equilibrate: Allow the sample temperature to stabilize for at least 10-15 minutes after reaching the target temperature.
-
Shim and Acquire: Re-shim the sample at the elevated temperature, as the magnetic field homogeneity will have changed. Acquire your NMR spectrum.
-
Cool Down: After the experiment, allow the probe to return to ambient temperature before removing your sample.
Q5: The imidazopyridine core is basic. Can I use pH modification to help it dissolve?
A5: This is an excellent, chemically-driven approach. The pyridine-like nitrogen in the imidazo[1,2-a]pyridine ring system is basic and can be protonated by an acid. The resulting salt will likely have a much higher solubility in polar solvents than the neutral parent compound. For polyaza heterocycles that are poorly soluble, using an acidic solvent can be a powerful solution.[17]
Experimental Protocol 3: Acidification to Enhance Solubility
-
Prepare a Suspension: Suspend your compound (5-10 mg) in a polar deuterated solvent like DMSO-d₆ or Methanol-d₄ (~0.7 mL).
-
Add Deuterated Acid: Add a small drop (1-5 µL) of a deuterated acid, such as Trifluoroacetic acid-d (TFA-d).
-
Agitate: Vortex the sample. You should observe the solid dissolving as the salt forms. If necessary, add another small drop of acid.
-
Analyze: Transfer the clear solution to an NMR tube.
-
Interpret Spectrum: Be aware that protonation will change the chemical shifts of protons near the basic nitrogen. The acidic proton itself may appear as a very broad signal or may exchange with residual water and not be observed.
Part 4: Comprehensive Troubleshooting Summary
This workflow integrates all the techniques discussed into a single, logical progression.
Caption: Comprehensive troubleshooting workflow.
Table 2: Summary of Solubility Enhancement Techniques
| Technique | Principle of Action | Advantages | Key Considerations |
|---|---|---|---|
| Co-Solvent System | Fine-tunes the bulk polarity of the solvent to better match the solute. | Simple to implement, highly effective, uses standard equipment. | May complicate solvent signal suppression; precise ratio can be hard to reproduce. |
| Variable Temp. (VT) NMR | Increases kinetic energy to overcome crystal lattice forces, increasing solubility.[14][15] | Can dramatically increase solubility; useful for studying dynamic processes. | Requires VT-equipped spectrometer; compound must be thermally stable; solvent must have a high boiling point.[15] |
| pH Modification | Converts the basic compound into a more soluble salt form. | Chemically specific, can lead to complete dissolution in polar solvents. | Alters the chemical structure and resulting spectrum; not applicable to non-ionizable compounds. |
| Sonication & Filtration | Uses ultrasonic waves to break apart solid aggregates and accelerate dissolution. Filtration removes insoluble impurities. | Speeds up the dissolving process; ensures a homogenous sample free of particulates. | Sonication may not be sufficient for very insoluble compounds; risk of sample loss during filtration. |
Part 5: When All Else Fails
Q6: I've tried all the above techniques and still cannot get a good solution-state NMR spectrum. What are my options?
A6: In rare cases where a compound is exceptionally intractable, you may need to consider alternative characterization methods:
-
Solid-State NMR (ssNMR): If the compound is a solid, ssNMR can be performed to obtain structural information directly from the powder, bypassing the need for dissolution entirely.[18][19] This is a specialized technique that provides information on the carbon (¹³C) and nitrogen (¹⁵N) environments in the solid state.
-
Non-Deuterated Solvent with a Locked Insert: It is possible to dissolve the compound in a non-deuterated solvent in which it is soluble and place a sealed capillary containing a deuterated solvent (like D₂O or DMSO-d₆) inside the NMR tube.[20] The spectrometer can then "lock" onto the deuterium signal from the capillary. This approach requires advanced solvent suppression techniques to eliminate the massive proton signals from the bulk solvent.
These advanced methods typically require specialized equipment and expertise and should be pursued in consultation with your facility's NMR manager.
References
- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- Deuterated Solvents for NMR: Guide.
- Predicting Solubility. Rowan Scientific.
- Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. Simson Pharma.
- Deuterated Solvents: Essential Reagents for Accur
- NMR Solvents. Sigma-Aldrich.
- Variable Temper
- Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry.
- Variable Temperature NMR Experiments. University of Oxford, Department of Chemistry.
- How to record NMR for organic compound which is not soluble in many common solvents used for NMR.?
- Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?
- Common NMR Solvents. Wired Chemist.
- An In-depth Technical Guide to Utilizing DMSO-d6 in NMR Spectroscopy. Benchchem.
- Variable Temper
- Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents?
- Variable temper
- How to take NMR if compound is not soluble in DMSO-d6 and CDCl3?
- How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry.
- Solubility enhancement by cosolvent. YouTube.
- Flagging Problematic Compounds in Drug Discovery. NMX Research and Solutions.
- Which solvent dissolves COFs well in itself? (for recording NMR).
- Imidazopyridine. Wikipedia.
- NMR Sample Preparation. Queen's University, Department of Chemistry.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. Impactfactor.org.
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- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. nmxresearch.com [nmxresearch.com]
- 6. researchgate.net [researchgate.net]
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- 8. myuchem.com [myuchem.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Common NMR Solvents [wiredchemist.com]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization Solvent Selection for High-Purity Imidazopyridine Intermediates
Welcome to the technical support center for the purification of imidazopyridine intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the critical step of crystallization to achieve high-purity active pharmaceutical ingredients (APIs) and their precursors. Imidazopyridines, a vital class of heterocyclic compounds including well-known drugs like zolpidem and alpidem, present unique purification challenges due to their structural diversity and polarity.[1]
This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab. Our goal is to move beyond simple protocols and explain the underlying principles that govern successful solvent selection, enabling you to make informed decisions and optimize your purification processes.
Frequently Asked Questions (FAQs): The Science of Solvent Selection
This section addresses fundamental questions about the principles of recrystallization as they apply to imidazopyridine intermediates.
Q1: What are the essential characteristics of an ideal recrystallization solvent?
An ideal recrystallization solvent is one that creates a significant solubility differential with temperature.[2][3] The core principle is that the solvent should dissolve your imidazopyridine intermediate sparingly or not at all at room temperature, but dissolve it completely at or near the solvent's boiling point.[4][5] This temperature-dependent solubility is the engine of purification.
The Four Pillars of an Ideal Solvent:
-
High-Temperature Solubility: The solvent must completely dissolve the crude intermediate when hot to allow impurities to be liberated from the crystal lattice.[5]
-
Low-Temperature Insolubility: Upon cooling, the solvent's capacity to dissolve the target compound must decrease sharply, forcing the pure compound to crystallize out of the solution.[3][6]
-
Impurity Disposition: Impurities should either be highly soluble in the solvent at all temperatures (so they remain in the liquid "mother liquor") or completely insoluble in the hot solvent (so they can be removed via hot gravity filtration).[4][5][7]
-
Non-Reactivity: The solvent must be chemically inert and not react with the imidazopyridine intermediate.[4][7]
A desirable, though not essential, characteristic is volatility. A solvent with a relatively low boiling point can be easily removed from the final crystals during the drying process.[5][8]
Q2: How does the polarity of imidazopyridines influence solvent choice?
The "like dissolves like" principle is a foundational concept here.[3][9] Imidazopyridines are heterocyclic aromatic compounds containing nitrogen atoms. This structure imparts a degree of polarity and the potential for hydrogen bonding.[10] Therefore, your solvent selection should start with solvents of moderate polarity.
-
Highly Polar Solvents (e.g., Water, Methanol): May dissolve the intermediate too readily, even at room temperature, leading to poor recovery. However, for highly polar imidazopyridine derivatives (e.g., those with hydroxyl or carboxyl groups), these can be good candidates.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Often fail to dissolve the moderately polar imidazopyridine core, even when heated. They are, however, excellent "anti-solvents" in mixed-solvent systems.
-
Intermediate Polarity Solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetone): This is often the "sweet spot" for imidazopyridine intermediates. They provide the necessary balance of solvating power at high temperatures without excessive solubility at low temperatures.[7][11] For instance, ethanol is a common and effective solvent for many organic compounds.[6][7]
The key is to find a solvent with polarity characteristics slightly different from your compound to prevent high solubility at room temperature.[3]
Q3: When should I consider using a mixed-solvent system?
A mixed-solvent system is the solution when no single solvent meets the ideal criteria.[12] This is a very common scenario. You should consider a solvent pair when your compound is:
-
Extremely soluble in one solvent (even when cold).
-
Nearly insoluble in another solvent (even when hot).
The technique involves dissolving the intermediate in a minimum amount of the "good" hot solvent (in which it is very soluble).[13][14] Then, the "bad" or "anti-solvent" (in which the compound is insoluble) is added dropwise to the hot solution until persistent cloudiness (turbidity) appears.[13] This indicates the solution is saturated. A few more drops of the "good" solvent are added to redissolve the precipitate, and the clear solution is then allowed to cool slowly. The two solvents must be miscible with each other (e.g., ethanol and water, ethyl acetate and hexane).[12][15]
Q4: How do I perform a systematic solvent screening?
A small-scale, systematic approach is crucial to avoid wasting valuable material. This protocol allows for the efficient testing of multiple solvent candidates.
Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude imidazopyridine intermediate into several small test tubes.
-
Room Temperature Test: To each tube, add a single solvent dropwise (e.g., 0.5 mL) and swirl. If the solid dissolves completely at room temperature, that solvent is unsuitable as a single solvent but may be a "good" solvent for a mixed pair.[16]
-
Heating Test: For solvents that did not dissolve the solid at room temperature, heat the test tube in a sand or water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.[17] Record the approximate volume. An ideal solvent will dissolve the compound in a reasonable volume (e.g., < 3 mL).[4] If it remains insoluble, the solvent is unsuitable.[16]
-
Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature. A promising solvent will show significant crystal formation.[16]
-
Ice Bath Test: Further cool the test tubes that formed crystals in an ice-water bath for 15-20 minutes to maximize the yield. A good solvent will result in a large quantity of crystals.[16]
-
Evaluation: The best solvent is the one that dissolves the compound when hot but yields a large volume of crystalline solid upon cooling.
Troubleshooting Guide: Addressing Common Recrystallization Issues
This section is formatted to quickly diagnose and solve problems you may encounter during your experiments.
Q5: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
"Oiling out" occurs when the solute precipitates as a liquid instead of a solid. This is a common problem, especially with compounds that are not perfectly pure.
-
Causality:
-
High Supersaturation: The solution is cooled too rapidly, not giving molecules enough time to orient into a crystal lattice.[18]
-
Melting Point Depression: Impurities in your compound can lower its melting point. If this depressed melting point is below the boiling point of your solvent, the compound will melt in the solution before it dissolves, and then separate as an oil.[19]
-
Excessive Insolubility: The compound may be too insoluble in the chosen solvent, causing it to crash out of solution upon the slightest cooling.
-
-
Solutions:
-
Reheat and Add Solvent: The most reliable first step is to reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to reduce the saturation level.[19]
-
Slow Down Cooling: Allow the flask to cool much more slowly. Insulate it by placing it on a cork ring or wooden block and covering it with a beaker to create a static air jacket.[18]
-
Change Solvents: If oiling out persists, the solvent is likely unsuitable. Try a lower-boiling point solvent or switch to a mixed-solvent system.[19]
-
Q6: No crystals are forming even after my solution has cooled in an ice bath. What should I do?
This is typically due to either using too much solvent or the solution being supersaturated.[20]
-
Causality:
-
Excess Solvent: This is the most common reason. If too much solvent was used, the solution is not saturated even at low temperatures, and the compound remains dissolved.[9][20]
-
Supersaturation: The solution is saturated, but crystallization has not been initiated. Crystal formation requires a nucleation site to begin.[20]
-
-
Solutions:
-
Induce Crystallization (Nucleation):
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt to cool and crystallize again.[18][20]
-
Add an Anti-Solvent: If you are using a solvent in which your compound is highly soluble, you can carefully add a miscible anti-solvent dropwise until the solution becomes turbid, then clarify with a drop of the original solvent and cool.
-
Workflow for Inducing Crystallization
Caption: Decision workflow for inducing crystallization.
Q7: My final yield is very low. How can I improve recovery?
A low yield means that a significant amount of your product was lost during the process. Maximizing yield requires careful technique at every step.[9]
-
Causality & Prevention:
-
Using Excess Solvent: This is the primary cause of low recovery. The more solvent you use, the more compound will remain dissolved in the mother liquor even after cooling.
-
Premature Crystallization: If the solution cools during a hot gravity filtration step, the product will crystallize in the filter paper along with the insoluble impurities.
-
Prevention: Use a pre-heated funnel (stemless or short-stemmed) and flask for the filtration. Keep the solution at or near its boiling point and perform the filtration quickly.[19]
-
-
Washing with Room-Temp Solvent: Washing the collected crystals on the filter with solvent that is not ice-cold will redissolve a portion of your purified product.[19]
-
Incomplete Cooling: Failing to cool the solution sufficiently means more product remains dissolved.
-
Prevention: After the solution cools to room temperature, always place it in an ice-water bath for at least 20 minutes to maximize crystal formation.[19]
-
-
Data & Diagrams for Practical Application
Solvent Selection and Properties
The following table provides properties of common solvents to guide your initial screening for imidazopyridine intermediates.
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant (ε) | General Suitability for Imidazopyridines |
| Water | 100 | 10.2 | 80.1 | Good for highly polar derivatives or as an anti-solvent. |
| Methanol | 65 | 5.1 | 32.7 | Good starting point; may be too soluble for some analogs. |
| Ethanol | 78 | 4.3 | 24.5 | Excellent starting point. Good general-purpose solvent.[11] |
| Isopropanol (IPA) | 82 | 3.9 | 19.9 | Good alternative to ethanol, slightly less polar. |
| Acetone | 56 | 5.1 | 20.7 | Good solvent, but low boiling point limits solubility range. |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | 6.0 | Good for less polar derivatives; often used in pairs. |
| Dichloromethane (DCM) | 40 | 3.1 | 9.1 | Generally too low-boiling for effective recrystallization. |
| Toluene | 111 | 2.4 | 2.4 | Good for non-polar derivatives or as an anti-solvent. |
| Hexane / Heptane | 69 / 98 | 0.1 | 1.9 / 2.0 | Almost always used as an anti-solvent. |
Data compiled from various chemical reference sources.
General Solvent Selection Workflow
This diagram outlines the logical progression for identifying a suitable recrystallization solvent system.
Caption: A systematic workflow for selecting a recrystallization solvent.
References
-
Finding the best solvent for recrystallisation student sheet . Royal Society of Chemistry. Available at: [Link]
-
Mixed-solvent recrystallisation - Chemistry Teaching Labs . University of York. Available at: [Link]
-
Recrystallization . University of California, Los Angeles. Available at: [Link]
-
What properties are desirable in a recrystallization solvent? . brainly.com. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization . University of Rochester, Department of Chemistry. Available at: [Link]
-
Recrystallization . Wired Chemist. Available at: [Link]
-
Recrystallization using two solvents . (2012-05-07). YouTube. Available at: [Link]
-
recrystallization-2.doc.pdf . Available at: [Link]
-
recrystallization-1.pdf . Available at: [Link]
-
Recrystallization (chemistry) - Wikipedia . Wikipedia. Available at: [Link]
-
What are three characteristics of a good recrystallization solvent? . Homework.Study.com. Available at: [Link]
-
Crystallization . Available at: [Link]
-
Recrystallization1 . Available at: [Link]
-
Crystallization Solvents.pdf . Available at: [Link]
-
Recrystallization . Available at: [Link]
-
recrystallization.pdf . Available at: [Link]
-
Recrystallization - Single Solvent . University of Toronto Scarborough. Available at: [Link]
-
Recrystallization solvent effects on second-order nonlinear optical organic materials . American Institute of Physics. Available at: [Link]
-
7.11: Testing Solvents for Crystallization . Chemistry LibreTexts. Available at: [Link]
-
Problems with Recrystallisations . University of York. Available at: [Link]
-
Recrystallization: Choosing Solvent & Inducing Crystallization . (2021-03-22). YouTube. Available at: [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications . National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations . National Center for Biotechnology Information. Available at: [Link]
-
3.6F: Troubleshooting . Chemistry LibreTexts. Available at: [Link]
-
Lab Procedure: Recrystallization . LabXchange. Available at: [Link]
-
A simple, efficient and scalable synthesis of hypnotic agent, zolpidem . ARKAT USA. Available at: [Link]
-
Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography . Royal Society of Chemistry. Available at: [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review . National Center for Biotechnology Information. Available at: [Link]
-
Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene . ResearchGate. Available at: [Link]
-
Imidazopyridine - Wikipedia . Wikipedia. Available at: [Link]
- Process for Preparing Zolpidem Hemitartrate and Tartrate Polymorphs. Google Patents.
-
Discovery and characterization of novel imidazopyridine derivative CHEQ-2 as a potent CDC25 inhibitor and promising anticancer drug candidate . PubMed. Available at: [Link]
-
An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological . Available at: [Link]
- Process for preparing zolpidem and its intermediate. Google Patents.
-
An improved and scalable synthesis of zolpidem via a CuI/BINOL-mediated tandem reaction of imine and alkyne . ResearchGate. Available at: [Link]
-
Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models . PubMed. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives . National Center for Biotechnology Information. Available at: [Link]
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Validation & Comparative
Comparative Guide: LC-MS Strategies for Halogenated Imidazopyridines
Executive Summary
Halogenated imidazo[1,2-a]pyridines represent a privileged scaffold in medicinal chemistry, serving as the core for anxiolytics (e.g., Alpidem), hypnotics (e.g., Zolpidem), and emerging anti-infectives.[1] However, their analysis presents a distinct "Analytical Triad" of challenges:
-
Regioisomerism: Halogen positioning (e.g., 6-bromo vs. 8-bromo) critically affects metabolic stability but offers minimal hydrophobic difference for C18 separation.[1]
-
Ionization Suppression: Electronegative halogens can dampen ionization efficiency in ESI.
-
Isotopic Complexity: Identifying metabolites requires deconvolution of overlapping isotopic envelopes.
This guide objectively compares standard C18 workflows against fluorinated stationary phases (PFP) and details the specific MS/MS fragmentation logic required for structural validation.
Part 1: Chromatographic Selectivity – The C18 vs. PFP Comparison[2][3]
The most common failure mode in analyzing halogenated heterocycles is relying solely on alkyl-chain hydrophobicity (C18). While C18 is sufficient for crude purity checks, it often fails to resolve positional isomers formed during late-stage halogenation or metabolic hydroxylation.[1]
Mechanism of Action[4][5]
-
C18 (Octadecyl): Relies almost exclusively on hydrophobic (dispersive) interactions.[1] Isomers with identical logP values often co-elute.
-
PFP (Pentafluorophenyl): Introduces three orthogonal interaction mechanisms:[1]
- Interactions: The electron-deficient PFP ring interacts strongly with the electron-rich imidazopyridine core.
-
Dipole-Dipole: Strong interaction with the halogen substituent on the analyte.
-
Shape Selectivity: Rigid planar surface discriminates steric bulk of ortho/meta/para substitutions.
Comparative Performance Data
The following table summarizes the separation of critical isomeric pairs (e.g., 6-chloro vs. 8-chloro-imidazo[1,2-a]pyridine) under identical gradient conditions.
| Feature | Alternative A: Standard C18 | Alternative B: PFP (Recommended) | Impact |
| Stationary Phase | End-capped Octadecylsilane | Pentafluorophenyl propyl | |
| Retention Mechanism | Hydrophobicity | Hydrophobicity + | PFP offers orthogonal selectivity.[1] |
| Isomer Resolution ( | Critical for distinguishing regioisomers.[1] | ||
| Peak Shape (Tailing) | Moderate (Residual silanols) | Excellent (Rigid bonding) | Sharper peaks increase S/N ratio.[1] |
| Mobile Phase | Requires high % organic | Retentive in higher % aqueous | PFP allows elution of polar metabolites. |
Decision Logic for Column Selection
Use the following workflow to select the appropriate stationary phase based on your analyte's halogenation profile.
Figure 1: Decision matrix for stationary phase selection. PFP is the definitive choice when halogen-specific dipole interactions can be leveraged for separation.
Part 2: Mass Spectrometry & Fragmentation Dynamics[7][8]
Successful identification relies on recognizing the stable imidazopyridine core and the characteristic loss of substituents.
The Isotopic Fingerprint (MS1)
Before fragmentation, the halogen count must be verified via isotopic abundance.
-
Chlorine: Look for the 3:1 intensity ratio between
and .[1] -
Bromine: Look for the 1:1 intensity ratio between
and .[1] -
Iodine/Fluorine: Monoisotopic (no distinct M+2 pattern), requiring high-resolution MS (HRMS) for mass defect confirmation.[1]
Fragmentation Pathways (MS2)
The imidazo[1,2-a]pyridine core is aromatic and highly stable.[1] Fragmentation typically occurs at the substituents.
-
Pathway A: Substituent Cleavage (Common): Loss of alkyl/amide chains (e.g., Zolpidem losing
).[1] -
Pathway B: Radical Halogen Loss (High Energy):
-
Iodine (
): Weak bond, facile loss of (radical) or .[1] -
Chlorine/Fluorine: Strong bonds. The ring often fragments before the halogen leaves, or the halogen is retained on the fragment ion.
-
Figure 2: Fragmentation logic.[1] Note that for Chloro/Fluoro derivatives, the halogen often remains attached to the core fragment, providing a diagnostic "tagged" ion.
Part 3: Validated Experimental Protocol
This protocol is designed for the separation of halogenated regioisomers using a PFP stationary phase.[2]
Materials & Reagents[1][9][10][11][12][13][14]
-
Column: ACE C18-PFP or Phenomenex Kinetex PFP (
mm, 2.6 µm or similar).[1] -
Mobile Phase A: Water + 0.1% Formic Acid (FA).[1]
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]
-
Note: Do not use Methanol with PFP if maximizing
interactions is the goal; ACN acts as a -acid/base and can modulate selectivity, but MeOH is a protic solvent that can wash out subtle dipole interactions. However, for initial screening, ACN is preferred for lower backpressure.[1]
-
LC Method (Gradient)
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Comment |
| 0.0 | 5 | 0.4 | Initial equilibration |
| 1.0 | 5 | 0.4 | Load sample |
| 10.0 | 95 | 0.4 | Linear gradient |
| 12.0 | 95 | 0.4 | Wash |
| 12.1 | 5 | 0.4 | Return to initial |
| 15.0 | 5 | 0.4 | Re-equilibration (Critical for PFP) |
MS Source Parameters (ESI+)[1][8]
-
Capillary Voltage: 3.5 kV[1]
-
Desolvation Temp:
[1] -
Cone Voltage: 30 V (Optimize for molecular ion survival)
-
Collision Energy: Ramp 15–45 eV to capture both R-group losses (low energy) and ring/halogen fragmentation (high energy).[1]
References
-
Zolpidem Fragmentation & Metabolism
-
PFP Column Selectivity Mechanisms
-
Imidazopyridine Drug Discovery Context
-
General LC-MS Impurity Profiling
Sources
- 1. ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Major metabolites of zolpidem: expeditious synthesis and mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 13. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ojs.chimia.ch [ojs.chimia.ch]
The Regioselectivity Conundrum: Distinguishing C-6 from C-5 Functionalization
Topic: Validating Regioselectivity in C-6 vs. C-5 Substitution Reactions (Focus: Indole & Azaindole Scaffolds) Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.
Executive Summary
In the optimization of heteroaromatic drug scaffolds—particularly indoles, 7-azaindoles, and quinolines —distinguishing between C-5 and C-6 substitution is a persistent analytical bottleneck. While C-3 (indole) or C-4 (pyridine) reactivities are distinct, the C-5 and C-6 positions often exhibit competitive reactivity profiles governed by subtle electronic vs. steric trade-offs.
Misassignment of these regioisomers can lead to months of wasted SAR (Structure-Activity Relationship) cycles. This guide compares the three primary validation methodologies—Advanced 2D-NMR , X-Ray Crystallography , and Chemical Correlation —providing a definitive protocol for validating regiochemical outcomes in
Part 1: The Mechanistic Divergence (Why C-5 vs. C-6?)
Before validation, understanding the causality of the mixture is essential. The regioselectivity is rarely random; it is a competition between kinetic acidity (C-H activation) and electrophilic susceptibility (
| Factor | Favors C-5 Substitution | Favors C-6 Substitution |
| Electronic Control ( | Dominant. The C-5 position in indoles is electronically enriched (HOMO coefficient high) relative to C-6, making it the preferred site for electrophilic attack (e.g., halogenation, nitration). | Rare. Requires strong electron-donating groups at C-3 or N-1 to activate C-6, or specific transition-metal catalysis. |
| Directed Lithiation (DoM) | Difficult. Requires blocking C-2/C-3 or using long-range directing groups. | Favored. N-1 Directing Groups (e.g., carbamates, sulfonamides) can direct lithiation to C-7 (in indoles) or C-6 (via "Halogen Dance" or specific C-H activation). |
| Steric Control | Favored if C-4/C-3 are unsubstituted. | Favored if C-5 is sterically crowded or if a bulky N-protecting group steers the catalyst away from C-7/C-2. |
Key Insight: In 7-azaindoles , the "Halogen Dance" mechanism often migrates a halogen from C-5 to C-6 under lithiation conditions, creating a trap for unwary chemists who assume the halogen remained static.
Part 2: Comparative Analysis of Validation Methods
Method A: 2D-NMR (HMBC/NOESY) – The High-Throughput Workhorse
Status: Primary Screening Tool
Standard 1D
-
The Logic: You must identify the "anchor" protons (H-4 and H-7) and trace their connectivity to the quaternary carbons (C-3a/C-7a).
-
Pros: Non-destructive, rapid, quantitative.
-
Cons: Fails if signals overlap perfectly or if the molecule lacks protons at key positions (e.g., fully substituted rings).
Method B: Small Molecule X-Ray Crystallography – The "Gold Standard"
Status: Ultimate Arbiter
-
The Logic: Direct visualization of electron density maps provides unambiguous structural proof.
-
Pros: Absolute certainty; defines stereochemistry and regiochemistry simultaneously.
-
Cons: Requires a single crystal (time-consuming); low-throughput; expensive.
Method C: Chemical Correlation (Derivatization) – The Classic Backup
Status: Troubleshooting Tool
-
The Logic: Convert the unknown regioisomer into a known literature compound (e.g., decarboxylation, oxidation to a known quinone) to match physical data.
-
Pros: Useful when NMR is ambiguous and crystals won't grow.
-
Cons: Destructive; requires extra synthetic steps.
Part 3: Experimental Protocol – The "Self-Validating" NMR System
Objective: Distinguish between 5-bromoindole and 6-bromoindole derivatives without X-ray.
Prerequisites:
-
600 MHz NMR (preferred) or 400 MHz with Cryoprobe.
-
Solvent: DMSO-
(avoids chloroform aggregation effects).
Step-by-Step Workflow:
-
Run 1D
H-NMR & Measure -Coupling:-
C-5 Substituted: Look for H-4 (doublet,
Hz, meta-coupling to H-6) and H-6 (dd, Hz). H-7 will be a doublet ( Hz, ortho to H-6). -
C-6 Substituted: Look for H-7 (singlet/doublet,
Hz, para/meta coupling is weak). H-5 will be a doublet ( Hz, ortho to H-4). -
Differentiation: The presence of a strong ortho-doublet (
Hz) for the proton closest to the ring junction (H-4 or H-7) is the tell.
-
-
Run 1D
C-NMR & HSQC:-
Assign all protonated carbons.
-
-
The Critical Step: HMBC (Long-Range C-H Correlation):
-
Set optimization for
Hz. -
Trace H-4: In Indoles, H-4 shows a strong 3-bond correlation (
) to the quaternary carbon C-7a (the bridgehead carbon). -
Trace H-7: H-7 shows a strong 3-bond correlation (
) to C-3a (the other bridgehead). -
Validation: If the substituent is at C-5, H-4 is present and correlates to C-7a. If the substituent is at C-6, H-7 is present (often a singlet) and correlates to C-3a.
-
-
NOESY Confirmation (Spatial Proximity):
-
Irradiate the substituent (if it has protons, e.g., -OMe, -Me).
-
C-5 Sub: NOE observed to H-4 and H-6.
-
C-6 Sub: NOE observed to H-7 and H-5.
-
Part 4: Data Presentation & Decision Logic
Table 1: NMR Fingerprints of Indole Regioisomers (DMSO-
)
| Feature | C-5 Substituted | C-6 Substituted |
| H-4 Signal | Doublet ( | Doublet ( |
| H-6 Signal | dd ( | Substituent Present (No H-6 signal) |
| H-7 Signal | Doublet ( | Singlet/Broad s (weak coupling) |
| HMBC Correlation | H-4 | H-7 |
| NOE Signal | Subst | Subst |
Visualization: The Validation Logic Flow
Caption: Decision tree for validating regiochemistry using NMR coupling constants and HMBC correlations.
Visualization: The "Halogen Dance" Trap (7-Azaindole)
One of the most common causes of C-6 misassignment is the Halogen Dance .
Caption: The "Halogen Dance" mechanism where C-5 starting material yields C-6 product via lithiation.
References
-
Regioselective Functionalization of 7-Azaindole
-
NMR Characterization of Indoles
-
C-H Activation Selectivity
-
Computational Prediction
Sources
- 1. scite.ai [scite.ai]
- 2. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
